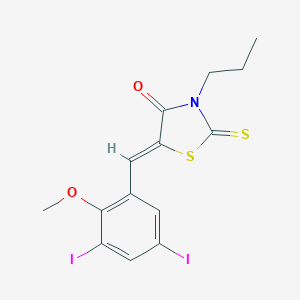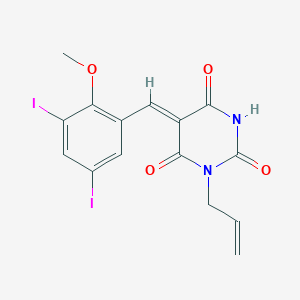![molecular formula C23H24N2O4S B301703 N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301703.png)
N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 426.54 g/mol.
Mecanismo De Acción
The mechanism of action of N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide is not fully understood. However, studies have shown that N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide inhibits the activity of histone deacetylase (HDAC), which plays a crucial role in regulating gene expression. HDAC inhibitors have been shown to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide has been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide is its potential as a potent anticancer agent. N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide has shown promising results in inhibiting the growth of cancer cells, which makes it a potential candidate for further investigation. In addition, N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide has been shown to have anti-inflammatory and antioxidant properties, which can have significant implications in the treatment of various diseases.
However, there are also limitations associated with the use of N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Further studies are needed to elucidate the mechanism of action of N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide. In addition, the synthesis of N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide can be challenging, and the yield and purity can be affected by various factors.
Direcciones Futuras
There are several future directions for the study of N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide. One of the main directions is the investigation of its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide and to optimize its structure for improved efficacy.
In addition, the use of N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide as a building block in organic synthesis and as a ligand in asymmetric catalysis can be further explored. The potential applications of N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide in material science, particularly in the field of nanotechnology, can also be investigated.
Conclusion
In conclusion, N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide has shown promising results as a potential anticancer agent, and its anti-inflammatory and antioxidant properties can have significant implications in the treatment of various diseases. Further studies are needed to elucidate the mechanism of action of N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide and to optimize its structure for improved efficacy.
Métodos De Síntesis
The synthesis of N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide involves the reaction of 4-methoxybenzylamine with 3-methyl(phenylsulfonyl)aniline in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide. The yield of N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide synthesis is around 60-70%, and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide has shown promising results as a potential anticancer agent. Studies have shown that N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In organic synthesis, N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide has been used as a building block in the synthesis of various compounds, including heterocycles and peptides. N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide has also been used as a ligand in asymmetric catalysis, which has significant implications in the pharmaceutical industry.
In material science, N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide has been used as a stabilizer for gold nanoparticles, which has potential applications in the field of nanotechnology.
Propiedades
Nombre del producto |
N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide |
|---|---|
Fórmula molecular |
C23H24N2O4S |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-3-methylanilino]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H24N2O4S/c1-18-7-6-8-20(15-18)25(30(27,28)22-9-4-3-5-10-22)17-23(26)24-16-19-11-13-21(29-2)14-12-19/h3-15H,16-17H2,1-2H3,(H,24,26) |
Clave InChI |
XZIXYLJULAMNDH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(CC(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=CC=C1)N(CC(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301620.png)
![Isopropyl (5-{4-[2-(2-isopropylanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B301628.png)
![isopropyl [5-({1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B301629.png)
![N-(4-chlorophenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301631.png)
![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B301633.png)
![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B301634.png)
![5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301636.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301637.png)
![2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301638.png)
![2-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301639.png)
![(2E)-2-[4-(difluoromethoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301640.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B301642.png)
